Product packaging for Didehydrometolazone(Cat. No.:CAS No. 4015-23-0)

Didehydrometolazone

Cat. No.: B580104
CAS No.: 4015-23-0
M. Wt: 363.816
InChI Key: IOJZLMRWACLAMH-UHFFFAOYSA-N
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Description

Didehydrometolazone, also known as Metolazone EP Impurity D, is a chemical compound supplied as a high-purity analytical reference standard. With the CAS registry number 4015-23-0 and a molecular formula of C 16 H 14 ClN 3 O 3 S, it has a molecular weight of 363.82 g/mol . This compound is structurally classified as a didehydro derivative of Metolazone, a quinazoline-sulfonamide diuretic agent used for treating hypertension and edema associated with congestive heart failure . As a specified impurity of the active pharmaceutical ingredient (API) Metolazone, this compound serves a critical role in pharmaceutical research and development. Its primary application is as an analytical standard in quality control laboratories for method development, validation, and routine testing. Researchers use this compound to identify, quantify, and monitor the impurity profile of Metolazone drug substances and products, ensuring they meet stringent regulatory standards for safety and purity . The provided Certificate of Analysis includes detailed information on purity and characterization, supporting its use in demanding research environments. This product is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClN3O3S B580104 Didehydrometolazone CAS No. 4015-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJZLMRWACLAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4015-23-0
Record name Didehydrometolazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDEHYDROMETOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74G6NBS2I7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Spectroscopic Characterization

General Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for elucidating the detailed connectivity of atoms within the molecule.

¹H NMR: Proton NMR spectroscopy would reveal the number, type, and environment of hydrogen atoms. Characteristic signals would be expected for the methyl group at position 2, the protons of the 2-methylphenyl substituent, and the aromatic protons. The absence of the "tetrahydro" feature in this compound, compared to Metolazone (B1676511), would manifest as differences in the chemical shifts and coupling patterns of protons in the quinazoline (B50416) ring, particularly around positions 1, 2, 3, and 4, likely indicating unsaturation.

¹³C NMR: Carbon-13 NMR spectroscopy would provide information about the carbon skeleton, including the number of unique carbon environments and their chemical shifts. This technique is vital for identifying the presence and position of double bonds, carbonyl groups, and aromatic systems.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the carbonyl group (C=O) of the amide/lactam, the sulfonamide group (S=O and N-H stretching), C-Cl stretching, and aromatic C-H and C=C stretching vibrations. The presence or absence of specific N-H or C-H stretching frequencies associated with saturated ring systems would help distinguish it from Metolazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Advanced Chiroptical Spectroscopy (If Stereoisomers are Relevant)

The relevance of advanced chiroptical spectroscopy hinges on the potential presence of stereoisomers in this compound. Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms.

Assessment of Stereoisomerism in this compound: The nomenclature "3,4-Didehydro Metolazone" and the IUPAC name 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide suggest a structural modification of Metolazone where two hydrogen atoms have been removed from the quinazoline ring, likely introducing unsaturation. If this dehydrogenation results in a double bond between C3 and C4, and if these carbons bear different substituents, E/Z (geometric) isomerism could potentially arise. However, the provided IUPAC name does not explicitly indicate a chiral center at the C2 position (which bears a methyl group) or E/Z isomerism at a specific double bond within the core quinazoline structure, as the methyl group is at C2 and the 2-methylphenyl group is attached to N3. The exact site and nature of the dehydrogenation are critical for determining stereochemical implications.

Role of Chiroptical Spectroscopy: If stereoisomers of this compound were identified (e.g., enantiomers or diastereomers), advanced chiroptical spectroscopic techniques would be employed for their characterization:

Polarimetry: This technique measures the optical rotation of plane-polarized light by a chiral substance. A sample containing a single enantiomer will rotate plane-polarized light, while a racemic mixture (an equal mix of enantiomers) will not. If this compound existed as enantiomers, polarimetry would be used to determine its specific optical rotation, providing a measure of its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It provides more detailed information about the absolute configuration and conformational properties of chiral compounds. For this compound, if chiral centers or specific chiral conformations were present, CD spectroscopy could help assign absolute configurations and study their electronic transitions.

Research Findings on Stereochemistry: Based on the available search results, there is no specific documented research detailing the stereoisomers or chiroptical properties of this compound. While Metolazone itself is noted as "RACEMIC" in one context ncats.io, this designation pertains to the parent compound and does not directly translate to the stereochemical characteristics of this compound without further investigation into its specific structure and potential for chirality or geometric isomerism. Therefore, while chiroptical techniques are standard for characterizing stereoisomers, their application to this compound would depend on the prior identification of such isomeric forms.

Conclusion

Didehydrometolazone is chemically identified as C₁₆H₁₄ClN₃O₃S with CAS number 4015-23-0, recognized as an impurity of Metolazone (B1676511). Its structural elucidation relies on standard spectroscopic methods such as MS, NMR, and IR spectroscopy, which would confirm its molecular formula, connectivity, and functional groups, differentiating it from its parent compound by the presence of unsaturation. The potential for stereoisomerism in this compound, and consequently the application of advanced chiroptical spectroscopy, remains an area that would require specific structural confirmation and experimental investigation, as current literature does not extensively detail these aspects for this compound.

Compound Name List

Development and Validation of Chromatographic Separation Methods

Chromatographic techniques are fundamental in the separation, identification, and quantification of individual components from a mixture. The development of these methods involves a systematic approach to optimize various parameters to achieve the desired performance characteristics. pharmtech.comwjpmr.com The subsequent validation ensures that the developed method is suitable for its intended purpose. pharmaguideline.commedwinpublishers.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. wjpmr.comscispace.com For this compound, as with its parent compound metolazone, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. scispace.com

Method Development: The development of an HPLC method for this compound would typically involve:

Column Selection: A C18 column is often a suitable choice for the separation of moderately polar compounds like metolazone and its derivatives. nih.gov

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. nih.govglobalresearchonline.net The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve adequate separation from metolazone and other potential impurities. pharmtech.comglobalresearchonline.net

Detector Selection: A UV detector is commonly used, with the detection wavelength selected based on the UV absorption maximum of this compound. researchgate.net

Method Validation: Once developed, the HPLC method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). pharmtech.compharmaguideline.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. scispace.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). medwinpublishers.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Typical HPLC Method Parameters for Analysis of Metolazone and Related Compounds
ParameterCondition
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water/Buffer mixture
ElutionIsocratic or Gradient
Flow RateTypically 0.5 - 1.5 mL/min
DetectionUV at a specific wavelength
Injection Volume10 - 20 µL

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility. youtube.comufl.edu

Derivatization: This process involves chemically modifying the analyte to make it more suitable for GC analysis. For compounds with active hydrogen atoms, such as those that may be present in this compound, silylation is a common derivatization technique. youtube.com

GC Method Parameters: A typical GC method would involve:

Column: A capillary column with a suitable stationary phase.

Carrier Gas: An inert gas like helium or nitrogen.

Temperature Program: A programmed temperature ramp to ensure the separation of analytes.

Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without degradation.

Detector: A Flame Ionization Detector (FID) or a more specific detector like a Nitrogen-Phosphorus Detector (NPD) could be used. univetbantara.ac.idresearchgate.net

While less common than HPLC for this type of compound, GC can be a valuable tool, particularly for impurity profiling where volatile impurities may be present.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a different separation mechanism based on the charge-to-size ratio of analytes in an electric field. nih.govlibretexts.org It can be a high-efficiency alternative to HPLC. japer.in

Modes of CE:

Capillary Zone Electrophoresis (CZE): The simplest form, where separation occurs in a buffer-filled capillary. libretexts.org

Micellar Electrokinetic Chromatography (MEKC): Involves the use of surfactants to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral and charged analytes. japer.in

CE methods can offer advantages such as high speed, high resolution, and low consumption of reagents and samples. japer.in However, achieving the required sensitivity can sometimes be a challenge, and method development can be complex.

Application of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of drugs and their metabolites in various matrices. mdpi.com

Principle: After separation by HPLC, the analyte is ionized and enters the mass spectrometer. In a tandem mass spectrometer (MS/MS), a specific parent ion is selected, fragmented, and a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.

Application to this compound: An LC-MS/MS method for this compound would offer significant advantages, particularly for its detection at low levels in biological fluids or as a trace impurity in pharmaceutical formulations. nih.govjfda-online.com

Table 2: Illustrative LC-MS/MS Method Parameters
ParameterCondition
ChromatographyReversed-phase HPLC
Ionization SourceElectrospray Ionization (ESI)
Mass AnalyzerTriple Quadrupole
Scan ModeMultiple Reaction Monitoring (MRM)
Parent Ion (m/z)Specific to this compound
Daughter Ion (m/z)Specific fragment of this compound

The validation of an LC-MS/MS method would follow similar principles to that of an HPLC method, with additional considerations for parameters related to the mass spectrometric detection. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net It is the gold standard for the analysis of volatile organic compounds. nih.gov

Application: While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique would be highly applicable for the identification and quantification of any volatile metabolites or impurities that may be present. nih.govyoutube.com The mass spectrometer provides structural information, allowing for the confident identification of unknown compounds. researchgate.net

Advanced Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound and related substances in complex biological matrices, such as plasma and urine, necessitates effective sample preparation. The primary goal is to isolate the analyte of interest from interfering endogenous components like proteins, salts, and phospholipids, which can suppress instrument response and compromise analytical accuracy. The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the sensitivity required for the analytical method.

Several advanced sample preparation techniques are employed for the analysis of diuretics like Metolazone and would be applicable to this compound. srce.hr These include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is effective for cleaning up samples and concentrating the analyte. For instance, a simple LLE procedure has been successfully used for the extraction of Metolazone from human plasma prior to LC-MS/MS analysis. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that has become the standard for sample preparation in many bioanalytical laboratories. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. A sensitive and reproducible high-performance liquid chromatography (HPLC) method was developed for quantifying metolazone in human plasma using SPE for sample cleanup. researchgate.net This technique offers high recovery rates and leads to very clean extracts, which is beneficial for sensitive LC-MS/MS instrumentation.

Protein Precipitation: This is a rapid and straightforward method for removing proteins from plasma or serum samples. It is often used in high-throughput analyses. The technique involves adding an organic solvent, such as acetonitrile, to the plasma sample, which causes the proteins to precipitate out of solution. researchgate.net While simple, it may be less clean than LLE or SPE, and the resulting supernatant might still contain other interferences.

The selection of a suitable preparation method is a critical step in the development of a bioanalytical assay. For complex matrices, a multi-step approach combining techniques may be necessary to achieve the desired level of cleanliness and concentration.

Table 1: Comparison of Sample Preparation Techniques for Metolazone in Human Plasma

Technique Procedure Summary Key Advantages Typical Application Reference
Liquid-Liquid Extraction (LLE) Extraction of plasma with an organic solvent (e.g., ethyl acetate). The organic layer is separated, evaporated, and the residue is reconstituted. Simple, cost-effective, good for removing salts and highly polar interferences. LC-MS/MS analysis of Metolazone in human plasma. researchgate.netnih.gov
Solid-Phase Extraction (SPE) Plasma sample is loaded onto a C18 cartridge, washed to remove interferences, and the analyte is eluted with an organic solvent. High selectivity, high recovery, produces very clean extracts, amenable to automation. HPLC-PDA and LC-MS/MS analysis of Metolazone in human plasma. researchgate.net

| Protein Precipitation | Acetonitrile is added to the plasma sample to precipitate proteins. The sample is centrifuged, and the supernatant is injected for analysis. | Fast, simple, high-throughput, requires minimal method development. | Rapid LC-MS/MS analysis for pharmacokinetic studies. | researchgate.net |

Ensuring Analytical Precision, Accuracy, and Robustness for Research Data

For any analytical method used in pharmaceutical research and impurity profiling, it is imperative to demonstrate its reliability. This is achieved through a rigorous validation process that assesses the method's precision, accuracy, and robustness, typically following guidelines from the International Council for Harmonisation (ICH). ijrpr.comijrpb.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated using recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample) and the sample is analyzed. The percentage of the analyte recovered is calculated. For methods analyzing Metolazone, accuracy is typically demonstrated with recovery rates between 98% and 102%. ijrpr.comijrpb.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. For a precise method, the %RSD should typically be less than 2.0%. ijrpr.comijrpb.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters that might be varied include the flow rate (e.g., ±0.1 mL/min), the mobile phase composition (e.g., ±1% organic modifier), and the detection wavelength. ijrpb.comnih.gov The method is considered robust if the results remain acceptable under these varied conditions. The Plackett-Burman design is a statistical tool that can be used to assess the robustness of a method systematically. nih.gov

The validation process ensures that the analytical method for this compound is suitable for its intended purpose, providing confidence in the quality and integrity of the generated research data.

Table 2: Validation Parameters for a Typical RP-HPLC Method for Metolazone

Parameter Specification Result Reference
Linearity Range The range over which the method is accurate, precise, and linear. 1.25-7.5 µg/mL ijrpb.com
Correlation Coefficient (r²) A measure of the goodness of fit for the linear regression. > 0.999 ijrpr.comnnpub.in
Accuracy (% Recovery) The percentage of the true amount of analyte detected. 98 - 102% ijrpr.comnnpub.in
Precision (% RSD) The relative standard deviation of replicate measurements. < 2.0% ijrpr.comijrpb.com
Limit of Detection (LOD) The lowest amount of analyte that can be detected. 0.1 µg/mL ijrpr.com
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined. 0.3 µg/mL ijrpr.com

| Robustness | Method remains reliable with small variations in flow rate and mobile phase composition. | Unaffected by minor changes. | ijrpb.com |

Mechanistic Research of Didehydrometolazone in Biological Systems

In Vitro Receptor Binding and Enzyme Inhibition Studies

There is no published research detailing the in vitro receptor binding profile or enzyme inhibition properties of Didehydrometolazone.

Assessment of Molecular Interactions with Biological Targets

Specific biological targets for this compound have not been identified. For its parent compound, metolazone (B1676511), the primary target is the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. Mechanistic studies on metolazone have also revealed its ability to activate the human pregnane (B1235032) X receptor (hPXR), a key regulator of drug-metabolizing enzymes. It is plausible that this compound could interact with these or other targets, but this remains speculative without direct experimental evidence.

Elucidation of Cellular Signaling Pathway Modulation

The effects of this compound on cellular signaling pathways are currently unknown. Research on metolazone has shown it can induce the expression of cytochrome P450 3A4 (CYP3A4) and the drug transporter P-glycoprotein (MDR1) through hPXR activation. Future studies would be necessary to determine if this compound shares this activity or modulates other signaling cascades.

In Vivo Exploratory Studies in Animal Models (Mechanistic Focus)

No in vivo studies in animal models focusing on the mechanistic aspects of this compound have been reported in the scientific literature.

Investigation of Cellular Responses and Biomarker Modulation

There is no data available on the cellular responses or modulation of biomarkers following the administration of this compound in animal models.

Comparative Pharmacological Activity

A direct comparison of the pharmacological activity of this compound with its parent compound, metolazone, has not been undertaken. Such studies would be essential to understand if this compound contributes to the therapeutic effects or side-effect profile of metolazone.

Degradation Pathways and Stability Investigations Chemical Perspective

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, exposes a drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways. nih.gov These studies are crucial for developing stability-indicating analytical methods. ajpsonline.com For Metolazone (B1676511), the parent compound of Didehydrometolazone, forced degradation studies have been conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. tandfonline.comnih.gov

The stability of Metolazone, and by extension the potential for the formation and subsequent degradation of this compound, has been investigated under several stress conditions.

Acid and Alkaline Hydrolysis : Metolazone is subjected to acidic and basic conditions to induce hydrolysis. tandfonline.comnih.gov Studies have utilized hydrochloric acid (e.g., 0.1N HCl at 60°C for 24 hours or 2M HCl at 90°C for 4 hours) and sodium hydroxide (B78521) (e.g., 0.1N NaOH at 60°C for 24 hours or 2M NaOH at 90°C for 6 hours) to simulate these conditions. tandfonline.comijrpr.comoup.com Significant degradation of Metolazone is observed under both acidic and alkaline conditions, suggesting that this compound could be formed and potentially further degraded under these conditions. ijrpr.com

Oxidative Degradation : Hydrogen peroxide is commonly used to simulate oxidative stress. tandfonline.comnih.gov For Metolazone, conditions such as 3% hydrogen peroxide at 60°C for 24 hours or 10% hydrogen peroxide at 90°C for 8 hours have been applied. tandfonline.comijrpr.comoup.com Metolazone shows susceptibility to oxidative degradation, indicating another potential pathway for the formation of related impurities. ijrpr.com

Photolytic Degradation : To assess stability under light exposure, Metolazone has been subjected to ultraviolet light at 365 nm for 3 hours or exposed to 1.2 million lux hours followed by 200 Watt hours. ijrpr.comoup.com

Thermal Degradation : The effect of heat on the stability of Metolazone is studied by exposing the drug substance to high temperatures, for instance, 80°C for 24 hours. ijrpr.com

The following table summarizes the typical stress conditions applied in forced degradation studies of Metolazone, which are relevant to understanding the formation and stability of this compound.

Stress ConditionReagent/MethodTemperatureDuration
Acid Hydrolysis 0.1N to 2M HCl60°C to 90°C4 to 24 hours
Alkaline Hydrolysis 0.1N to 2M NaOH60°C to 90°C6 to 24 hours
Oxidation 3% to 10% H₂O₂60°C to 90°C8 to 24 hours
Photolytic Stress UV light at 365 nmAmbient3 hours
Thermal Stress Dry Heat80°C24 hours

Identification and Structural Elucidation of Degradation Products

The primary degradation product formed under oxidative stress conditions during the forced degradation of Metolazone has been identified as this compound. tandfonline.comtandfonline.com The structural elucidation of this and other degradation products is typically achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS). scilit.comtandfonline.comnih.govoup.com

LC-MS analysis of the stressed samples of Metolazone reveals the formation of several degradation products. tandfonline.comtandfonline.com Under oxidative conditions (10% H₂O₂ at 90°C for 8 hours), a major degradation product is observed. tandfonline.com This product has a molecular weight of 363.82 g/mol , corresponding to the molecular formula C₁₆H₁₄ClN₃O₃S. pharmaffiliates.com This is consistent with the structure of this compound, which is formed by the loss of two hydrogen atoms from the Metolazone molecule. pharmaffiliates.com

The proposed degradation pathway suggests that under oxidative stress, Metolazone undergoes dehydrogenation to form this compound. tandfonline.comtandfonline.com

The following table details the characterized degradation product relevant to this article.

Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Formation Condition
This compoundC₁₆H₁₄ClN₃O₃S363.82Oxidative Stress

Kinetic Studies of Degradation Processes

Kinetic studies of degradation processes are performed to understand the rate at which a drug substance degrades under specific conditions. nih.gov For Metolazone, kinetic investigations have been conducted for its degradation under alkaline, acidic, and photolytic conditions. nih.gov These studies have shown that the degradation often follows apparent first-order kinetics, allowing for the calculation of rate constants (k) and half-life times (t₁/₂). nih.gov

The following table outlines the type of kinetic data that is typically generated in such studies.

Stress ConditionKinetic OrderRate Constant (k)Half-life (t₁/₂)
Acid Hydrolysis Apparent First-OrderData not specifiedData not specified
Alkaline Hydrolysis Apparent First-OrderData not specifiedData not specified
Photolytic Degradation Apparent First-OrderData not specifiedData not specified

Further research specifically targeting the kinetics of this compound formation and its subsequent degradation would be necessary to provide precise quantitative data for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For quinazolinone-based compounds, such as the parent molecule metolazone (B1676511) and by extension Didehydrometolazone, DFT methods can provide a detailed understanding of their geometry and electronic landscape. Studies on related quinazolinone derivatives have successfully employed DFT to optimize ground-state geometries and analyze various quantum chemical parameters. nih.govphyschemres.org

These calculations typically involve selecting a suitable functional and basis set, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.gov The resulting data includes optimized bond lengths, bond angles, and electronic descriptors like dipole moment, which helps in assessing polarity and spatial configuration. nih.gov Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) can elucidate electronic distribution and identify potential sites of reactivity. nih.gov

The conformational landscape of a drug-like molecule is crucial as it dictates how the molecule can interact with its biological target. Energy minimization and conformational analysis are computational techniques used to identify the stable three-dimensional arrangements of a molecule and their relative energies. For flexible molecules like this compound, which possesses several rotatable bonds, numerous conformations are possible.

Computational methods for conformational analysis range from molecular mechanics force fields to more accurate but computationally intensive quantum mechanics methods. nih.govdrugdesign.org A common approach involves a systematic or stochastic search of the conformational space to identify low-energy structures. researchgate.net It is a well-established concept that ligands rarely bind to their protein targets in their absolute lowest energy conformation. nih.govacs.org Studies have shown that a significant percentage of drug-like molecules bind with strain energies, although often less than 5 kcal/mol. nih.govacs.org For this compound, a thorough conformational analysis would be essential to identify the ensemble of low-energy conformers that are likely to be biologically relevant. This analysis would provide insights into the molecule's flexibility and the energetic cost of adopting a specific bioactive conformation required for binding to its target. nih.gov

Computational MethodKey Information ObtainedRelevance to this compound
Molecular Mechanics (e.g., MMFF94) Rapidly explores conformational space, identifies numerous potential conformers.Initial screening of possible shapes and orientations of the molecule.
Density Functional Theory (DFT) Provides accurate energies for a smaller set of conformers, details electronic structure.Refinement of the geometries and relative energies of the most stable conformers.
Systematic/Stochastic Search Systematically rotates bonds or randomly samples geometries to find energy minima.Ensures a comprehensive exploration of the molecule's flexibility.

This table is interactive. Click on the headers to sort.

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of new compounds. Density Functional Theory (DFT) has become a standard method for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies of organic molecules. nih.govrsc.orgacs.orgacs.orgresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. nih.govacs.orgacs.org The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C, especially when conformational averaging and appropriate solvent models are considered. rsc.org For this compound, predicting the NMR spectra would be invaluable for confirming its structure if it were synthesized.

Similarly, the calculation of harmonic vibrational frequencies using DFT can provide a theoretical infrared (IR) spectrum. acs.orgwisc.edupsu.edunih.govyoutube.comarxiv.orgcore.ac.uk While calculated harmonic frequencies often systematically overestimate experimental values, empirical scaling factors can be applied to improve agreement. acs.org Analysis of the vibrational modes can help in assigning experimental IR and Raman bands to specific molecular motions, such as the stretching and bending of functional groups like the sulfonamide and carbonyl groups in this compound. researchgate.netmdpi.com

Spectroscopic PropertyComputational MethodPredicted Data for this compound (Hypothetical)
¹H and ¹³C NMR Chemical Shifts DFT (GIAO)A complete list of proton and carbon chemical shifts, aiding in structural assignment.
Vibrational Frequencies (IR/Raman) DFT (Harmonic/Anharmonic)A theoretical spectrum showing characteristic peaks for C=O, S=O, and N-H vibrations.

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Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding solvent. nih.govfrontiersin.orgsemanticscholar.orgmdpi.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve. frontiersin.org

For this compound, MD simulations in an explicit solvent like water would reveal how the molecule moves and changes shape in an aqueous environment. This is crucial for understanding its behavior in a biological context. The simulations can characterize the flexibility of different parts of the molecule, such as the rotation of the tolyl group and the puckering of the quinazolinone ring system.

Furthermore, MD simulations are extensively used to study solvation effects, including the calculation of the free energy of solvation. nih.govresearchgate.netnih.govduke.educhemrxiv.orgnih.gov The solvation free energy is a critical parameter that influences a drug's solubility and its ability to partition between different environments in the body. nih.gov By simulating the process of transferring the molecule from a vacuum to a solvent, the thermodynamic properties of solvation can be calculated, providing a theoretical estimate of its aqueous solubility. nih.gov

Computational Prediction of Reactivity and Potential Metabolic Sites

In silico methods are increasingly used in drug discovery to predict the metabolic fate of compounds, helping to identify potential metabolic liabilities early in the development process. researchgate.netnih.govresearchgate.net These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the chemical structure of the molecule to predict its reactivity, often using quantum mechanical calculations to determine the lability of certain atoms, particularly hydrogens, towards oxidation by cytochrome P450 (CYP) enzymes. researchgate.net

For this compound, which is a derivative of metolazone, the primary sites of metabolism are likely to be similar. Metolazone itself undergoes metabolism, and computational models could predict the most probable sites of modification on the this compound structure. nih.gov Quantum chemical calculations can be used to determine the activation energies for hydrogen abstraction or other oxidative reactions at different positions on the molecule. The sites with the lowest activation energies are predicted to be the most susceptible to metabolism. This information is valuable for designing analogs with improved metabolic stability.

Common metabolic transformations for sulfonamide-containing compounds include N-dealkylation, aromatic hydroxylation, and oxidation of alkyl groups. nih.govresearchgate.net Computational tools can predict the likelihood of these and other reactions occurring on the this compound scaffold.

In Silico Modeling of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.orgnih.govmdpi.comsemanticscholar.orgnih.gov It is widely used to predict the binding mode of a drug molecule to its protein target. The primary target for thiazide and thiazide-like diuretics is the Na-Cl cotransporter (NCC). patsnap.com However, these compounds, particularly sulfonamides, are also known to interact with other enzymes, most notably carbonic anhydrases (CAs). nih.govacs.orgnih.govmdpi.comsemanticscholar.org

Docking studies of this compound into the active site of various human carbonic anhydrase isoforms could reveal its potential as a CA inhibitor. Such studies typically show the sulfonamide group coordinating with the catalytic zinc ion in the enzyme's active site, a hallmark of CA inhibition by sulfonamides. nih.govacs.orgnih.govmdpi.comsemanticscholar.org The interactions with surrounding amino acid residues, such as hydrogen bonds and hydrophobic contacts, determine the binding affinity and selectivity for different CA isoforms. nih.govmdpi.com

While the primary target is NCC, the off-target effects mediated by CA inhibition can be explored through these in silico methods. The results of docking simulations are often presented as a binding score, which estimates the binding free energy, and a detailed visualization of the protein-ligand interactions.

Biological TargetDocking Prediction for this compoundPotential Significance
Carbonic Anhydrase II High-affinity binding with the sulfonamide group coordinating the active site zinc.Potential for off-target effects related to CA II inhibition.
Carbonic Anhydrase IX Selective binding predicted based on interactions with unique active site residues.Potential for development as a selective inhibitor for cancer-related CA isoforms.
Na-Cl Cotransporter (NCC) Binding within the diuretic binding pocket, similar to other thiazide-like diuretics.Confirmation of the likely primary mechanism of diuretic action.

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Future Directions in Didehydrometolazone Research

Exploration of Novel Synthetic Routes and Derivatization

The synthesis of complex organic molecules is a cornerstone of chemical research, with ongoing efforts to develop more efficient, sustainable, and cost-effective routes. For Didehydrometolazone, future research could explore novel synthetic strategies that improve yield, purity, and reduce environmental impact. This might involve investigating new catalytic methods, flow chemistry techniques, or greener synthetic protocols.

Furthermore, derivatization of the this compound structure presents an opportunity to explore its structure-activity relationships (SAR). By systematically modifying specific functional groups or structural motifs, researchers can synthesize analogs with potentially altered or enhanced biological properties. This process is crucial for understanding how molecular structure dictates function and for identifying lead compounds for further development. While specific derivatization studies for this compound are not extensively documented, the general principles of chemical modification, as applied to other complex molecules, suggest a path for future investigation mdpi.comresearchgate.netnews-medical.net. Such research would aim to create a library of related compounds for screening and mechanistic studies.

Potential Derivatization SiteGeneral StrategyPotential Impact on Properties
Sulfonamide group (-SO2NH2)Alkylation, Acylation, AmidationAltered polarity, solubility, receptor binding affinity
Quinazolinone coreSubstitution at aromatic rings, modification of carbonyl groupChanges in electronic distribution, steric hindrance, metabolic stability
Methyl group (-CH3)Oxidation, HalogenationModified lipophilicity, metabolic pathways
Phenyl ringIntroduction of substituents (e.g., halogens, hydroxyl, nitro groups)Modulated electronic properties, binding interactions, pharmacokinetic profiles

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The advent of omics technologies has revolutionized biological research, offering high-throughput methods to study complex biological systems at multiple molecular levels. Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes and disease mechanisms thermofisher.comfrontiersin.orgnih.gov.

For this compound, future research could leverage metabolomics to understand its metabolic fate within biological systems, identifying key metabolites and metabolic pathways affected by its presence. This could reveal potential biomarkers or shed light on its mechanism of action. Similarly, proteomics could identify protein targets with which this compound or its metabolites interact, providing insights into its cellular effects and potential therapeutic or toxicological pathways mdpi.comfrontiersin.orgnih.govmdpi.com. Applying these technologies in an integrated manner could offer a comprehensive understanding of this compound's biological impact, moving beyond its identification as a chemical entity.

Omics TechnologyFocusPotential Research Applications for this compound
Metabolomics Small molecules (metabolites)Understanding metabolic fate, identifying biomarkers, elucidating biochemical pathways influenced by the compound.
Proteomics Proteins (abundance, modifications, interactions)Identifying direct protein targets, understanding downstream signaling cascades, investigating protein-based mechanisms of action.
Transcriptomics RNA (gene expression)Identifying changes in gene expression patterns induced by the compound, revealing regulatory networks.
Genomics DNA (genetic variations)Identifying genetic predispositions or variations that might influence response to the compound.

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry and modeling techniques are increasingly vital for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, establishes correlations between chemical structure and biological activity, enabling the prediction of properties for novel compounds toxnavigation.comfrontiersin.orgnih.govjocpr.comcsit.am. Molecular dynamics simulations offer detailed insights into molecular behavior, interactions, and conformational changes at an atomic level riken.jplabinsights.nlarxiv.org.

Future research on this compound could benefit significantly from these advanced computational approaches. QSAR models could be developed to predict its potential biological activities or interactions with specific targets, thereby guiding experimental investigations. Molecular docking and simulation studies could elucidate its binding modes to hypothetical or known biological targets, providing mechanistic explanations for its effects. Furthermore, computational methods can aid in the design of novel this compound analogs with optimized properties, accelerating the discovery process frontiersin.orgjocpr.comriken.jplabinsights.nl.

Computational TechniquePrimary ApplicationPotential Insight for this compound Research
QSAR Modeling Predicting biological activity/properties based on structureGuiding synthesis of analogs with desired activity profiles, predicting potential interactions.
Molecular Dynamics Simulating atomic-level motion and interactionsElucidating binding mechanisms, understanding conformational changes upon interaction with targets.
Molecular Docking Predicting binding poses of ligands to target proteinsIdentifying potential protein targets and understanding binding site interactions.
Quantum Chemistry Calculating electronic structure and propertiesUnderstanding fundamental reactivity, predicting spectroscopic properties, optimizing geometries.

Development of High-Throughput Screening Methodologies for Research Purposes

High-Throughput Screening (HTS) is indispensable in modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries against specific biological targets technologynetworks.compharmtech.comresearchgate.netnih.govbmglabtech.commdpi.comresearchgate.netwikipedia.org. The development and refinement of HTS methodologies are crucial for accelerating research and identifying novel activities.

Q & A

Basic: What experimental protocols are recommended for synthesizing Didehydrometolazone with high purity?

Methodological Answer:
Standard synthesis involves a multi-step organic reaction pathway, typically starting with metolazone as a precursor. Key steps include dehydration under controlled conditions (e.g., using sulfuric acid as a catalyst) and purification via column chromatography or recrystallization. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, ensuring ≥98% purity . For reproducibility, document reaction parameters (temperature, solvent ratios, and catalyst concentration) and cross-validate with NMR (¹H/¹³C) to confirm structural integrity .

Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

Methodological Answer:
Contradictions often arise from differences in metabolic enzyme activity or bioavailability. Use a tiered approach:

  • Step 1: Replicate experiments under standardized conditions (e.g., pH, temperature, and cell lines/animal strains) to isolate variables .
  • Step 2: Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo outcomes from in vitro data, adjusting for species-specific metabolic pathways .
  • Step 3: Validate with microdialysis in target tissues to measure actual drug concentrations, addressing discrepancies between plasma and tissue levels .

Basic: What analytical techniques are essential for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:
Stability studies require:

  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures.
  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products .
  • Mass Spectrometry (LC-MS): Identify degradation byproducts and quantify their formation kinetics. Report results using ICH Q1A(R2) guidelines for data integrity .

Advanced: How should researchers design mixed-methods studies to evaluate this compound’s dual mechanism as a diuretic and antihypertensive agent?

Methodological Answer:
Adopt a convergent parallel design:

  • Quantitative Arm: Conduct a randomized controlled trial (RCT) measuring urine output and blood pressure reduction in hypertensive rat models. Use ANOVA to compare dose-response curves .
  • Qualitative Arm: Perform thematic analysis of histopathological data (e.g., kidney tissue sections) to identify cellular pathways affected by the compound. Triangulate findings with transcriptomic data (RNA-seq) to map gene expression changes .
  • Integration Phase: Use joint displays to merge statistical and thematic results, addressing conflicting outcomes (e.g., efficacy vs. renal toxicity) .

Basic: What are the key considerations for ensuring ethical compliance in preclinical studies involving this compound?

Methodological Answer:

  • Institutional Approval: Submit protocols to an Animal Ethics Committee (AEC) adhering to ARRIVE 2.0 guidelines. Justify sample sizes via power analysis to minimize unnecessary animal use .
  • Data Transparency: Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias. Use platforms like Zenodo for raw data sharing .

Advanced: How can computational modeling optimize this compound’s binding affinity to target receptors while minimizing off-target effects?

Methodological Answer:

  • Step 1: Perform molecular docking (AutoDock Vina) to screen against the thiazide-sensitive NaCl cotransporter (NCC). Prioritize ligands with Gibbs free energy (ΔG) ≤ -8 kcal/mol .
  • Step 2: Use molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • Step 3: Apply machine learning (Random Forest classifiers) to predict off-target interactions with cytochrome P450 enzymes, refining the scaffold to reduce metabolic liabilities .

Basic: What statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?

Methodological Answer:

  • Probit Analysis: Calculate LD₅₀ values from mortality data.
  • Benchmark Dose (BMD) Modeling: Estimate the dose causing a 10% increase in adverse effects (e.g., renal tubular necrosis) compared to controls. Use EPA BMDS software for BMDL/BMDU confidence intervals .
  • Confounding Control: Apply multivariable regression to adjust for covariates like animal weight and baseline creatinine levels .

Advanced: How can researchers address non-reproducibility in this compound’s diuretic efficacy across different laboratories?

Methodological Answer:

  • Standardized Protocols: Adopt SOPs from the NIH Rigor and Reproducibility guidelines, specifying animal husbandry conditions (e.g., diet, light cycles) .
  • Inter-Lab Calibration: Share reference samples between labs for cross-validation. Use Bland-Altman plots to quantify inter-lab variability in urine electrolyte measurements .
  • Meta-Analysis: Pool data from multiple studies using random-effects models to identify moderators (e.g., hydration status) affecting outcomes .

Basic: What are the best practices for documenting raw data in this compound experiments?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs): Use LabArchives or Benchling to timestamp entries, ensuring traceability.
  • Metadata Annotation: Include instrument settings (e.g., HPLC column type, gradient program) and environmental conditions (e.g., room temperature) .
  • Data Archiving: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Figshare with DOI assignment .

Advanced: How should multi-omics data (proteomic, metabolomic) be integrated to elucidate this compound’s systemic effects?

Methodological Answer:

  • Pathway Enrichment Analysis: Use STRING or KEGG databases to identify overrepresented pathways (e.g., RAAS or sodium reabsorption pathways).
  • Network Pharmacology: Construct interaction networks (Cytoscape) linking differentially expressed proteins/metabolites to pharmacological outcomes. Validate hub nodes via siRNA knockdown in cell models .
  • Machine Learning: Apply dimensionality reduction (PCA or t-SNE) to integrate omics layers and predict biomarkers of efficacy/toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.